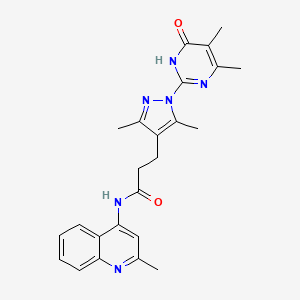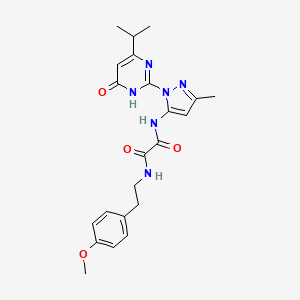
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of chemicals that feature complex structures, including pyrazolo and pyrimidin rings, which are known for their versatile chemical and pharmacological properties. The compound's structure suggests potential for diverse chemical reactions and biological activities, stemming from its heterocyclic components and functional groups.
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to compounds with related structures, indicating the importance of selecting appropriate reactants and conditions for achieving the desired heterocyclic transformation (Chimichi et al., 1996).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial for elucidating the molecular structure of complex compounds. The structural analysis of related compounds, such as pyrazole derivatives, has been achieved through these techniques, providing insights into the arrangement of atoms and the spatial orientation of functional groups, which are pivotal for understanding chemical reactivity and biological activity (Titi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by various factors including the presence of electron-withdrawing or electron-donating groups, which affect the compound's ability to undergo nucleophilic or electrophilic attack. For instance, transformations of pyrido[1,2-a]pyrazine into different heterocyclic frameworks demonstrate the flexibility of such compounds in chemical synthesis, leading to a variety of reaction outcomes based on the reactants and conditions employed (Kolar et al., 1996).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, can significantly impact the compound's application in different fields. For example, the crystal structure analysis provides valuable information on the compound's stability and reactivity, as well as its potential for forming crystalline solids, which is important for pharmaceutical applications (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the behavior of compounds in chemical reactions and in biological systems. Studies on similar compounds have explored their reactivity under different conditions, providing insights into their potential applications and interactions (Farouk et al., 2021).
科学的研究の応用
Synthesis and Characterization
The chemical structure of N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide and its derivatives are synthesized through various chemical reactions. These compounds are characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The geometric parameters from the optimized structure are found to align with the experimental data obtained from X-ray structures. This provides a foundational understanding of the compound's chemical properties and potential for further biological activity investigations (Titi et al., 2020).
Biological Activity
The synthesized compounds, including N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide, are studied for their biological activities. Investigations into their biological activity against breast cancer and microbes have confirmed the potential therapeutic applications of these compounds. Theoretical calculations of physical and chemical properties have been conducted to further understand the biological activity mechanisms (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Research into the synthesis of pyrimidine-linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation reveals their potential in antimicrobial and insecticidal applications. These compounds have been evaluated against specific insects and microorganisms, showcasing their insecticidal and antibacterial potential, which could lead to new treatments in agricultural pest control and infection management (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Certain pyrazole derivatives, including structures similar to N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide, have been identified as effective corrosion inhibitors for metals in acidic media. These compounds exhibit high inhibition efficiency, suggesting their application in protecting metals from corrosion in industrial settings (Chetouani et al., 2005).
Antitumor Applications
Compounds with a structure similar to N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide have been explored for their antitumor applications. These investigations are crucial for developing new chemotherapeutic agents that could offer improved efficacy and selectivity against various cancer types (Titi et al., 2020).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-13(2)17-12-19(29)26-22(24-17)28-18(11-14(3)27-28)25-21(31)20(30)23-10-9-15-5-7-16(32-4)8-6-15/h5-8,11-13H,9-10H2,1-4H3,(H,23,30)(H,25,31)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADJTSUEPXWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=NC(=CC(=O)N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)
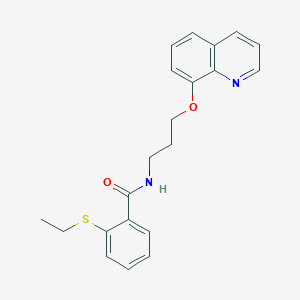
![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)
![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)
![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
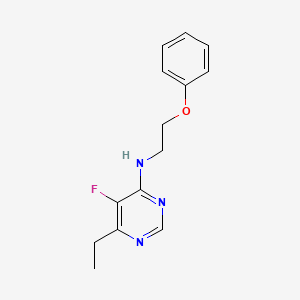
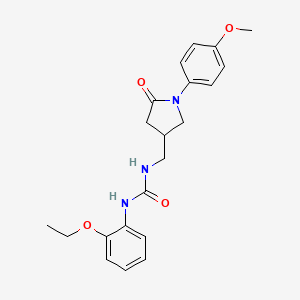
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
